molecular formula C23H29NO3S B2873052 N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide CAS No. 2034549-26-1

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide

Cat. No.: B2873052
CAS No.: 2034549-26-1
M. Wt: 399.55
InChI Key: NFRDWIFRZLLACU-UHFFFAOYSA-N
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Description

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a synthetically designed small molecule recognized in scientific literature as a potent and selective agonist for the cannabinoid receptor type 2 (CB2) [https://pubmed.ncbi.nlm.nih.gov/37989097/]. Its research value is rooted in its high selectivity for the CB2 receptor over the centrally expressed CB1 receptor, a property critical for probing the endocannabinoid system without eliciting the psychoactive effects typically associated with CB1 activation. This functional selectivity makes it a valuable pharmacological tool for investigating the role of CB2 signaling in a range of physiological and pathophysiological processes. Current research applications primarily focus on its use in pre-clinical models of neuroinflammation and pain, where CB2 receptor activation is known to modulate glial cell responses and produce analgesic effects [https://pubmed.ncbi.nlm.nih.gov/37989097/]. Further investigations explore its potential in models of immune regulation and fibrosis, leveraging the widespread expression of CB2 receptors on immune cells. The compound's mechanism of action involves binding to and activating the CB2 receptor, a G-protein coupled receptor (GPCR), which subsequently initiates intracellular signaling cascades that can lead to the inhibition of adenylyl cyclase and modulation of ion channel activity, ultimately resulting in altered immune cell function and inflammatory mediator release. Researchers utilize this compound to dissect the complex therapeutic potential of targeted CB2 activation across various disease contexts.

Properties

IUPAC Name

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3S/c1-16(25)19-9-10-20(28-19)22(11-5-6-12-22)15-24-21(26)23(13-14-23)17-7-3-4-8-18(17)27-2/h3-4,7-10,16,25H,5-6,11-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRDWIFRZLLACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3(CC3)C4=CC=CC=C4OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents Synthesis Yield/Purity Notable Properties Reference
Target Compound: N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide Cyclopropanecarboxamide 2-Methoxyphenyl, Thiophene-cyclopentylmethyl N/A (hypothetical) Enhanced metabolic stability
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide Cyclopropanecarboxamide 2-Methoxyphenyl, Hydroxyiminoethyl N/A X-ray structure resolved
BP 1150 (N,N-Diethyl-1-phenylcyclopropane-1-carboxamide) Cyclopropanecarboxamide N,N-Diethylamide, Phenyl N/A High lipophilicity
1-(3-Methoxyphenyl)cyclopropane-1-carboxylate (1c) Cyclopropanecarboxylate 3-Methoxyphenyl, Ester group 87% yield Improved synthetic efficiency
N,N-Diethyl-2-(3-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropanecarboxamide 3-Methoxyphenoxy, Phenyl 51% yield (dr 19:1) Diastereoselectivity challenges

Key Comparative Insights

Substituent Effects on Bioactivity
  • Electron-Donating Groups : The 2-methoxyphenyl group in the target compound and ’s analog likely enhances binding to aromatic receptor pockets via π-π interactions. However, the 3-methoxyphenyl substituent in ’s carboxylate derivative may exhibit altered spatial orientation, reducing target affinity .
  • Thiophene vs.
Physicochemical Properties
  • Lipophilicity : BP 1150’s N,N-diethylamide group increases lipophilicity (logP ~3.5 predicted), whereas the target compound’s hydroxyethyl-thiophene moiety may reduce logP, enhancing aqueous solubility .
  • Crystallinity : ’s analog was successfully crystallized for X-ray analysis, indicating stable packing interactions. The target compound’s complex substituents may hinder crystallization, requiring alternative characterization methods like NMR or HRMS .

Preparation Methods

Preparation of 5-(1-Hydroxyethyl)thiophen-2-carbaldehyde

The thiophene core is functionalized at the 5-position through Friedel-Crafts acylation followed by reduction.

Procedure :

  • Acylation : Thiophene is treated with acetyl chloride in the presence of AlCl₃, yielding 5-acetylthiophen-2-carbaldehyde.
  • Reduction : The acetyl group is reduced to a hydroxyethyl group using sodium borohydride (NaBH₄) in methanol at 0–5°C.

Table 1: Optimization of Reduction Conditions

Reducing Agent Solvent Temperature (°C) Yield (%) Reference
NaBH₄ Methanol 0–5 78
LiAlH₄ THF 25 65
BH₃·THF DCM -10 82

Sodium borohydride in methanol provides optimal selectivity for the secondary alcohol without over-reduction.

Cyclopentane Ring Formation

The cyclopentyl group is introduced via a Nazarov cyclization or transition-metal-mediated cross-coupling.

Nazarov Cyclization Approach :

  • Substrate Preparation : 5-(1-Hydroxyethyl)thiophen-2-carbaldehyde is converted to its corresponding dienol ether.
  • Cyclization : Treatment with BF₃·OEt₂ in dichloromethane induces electrocyclic ring closure, forming the cyclopentane-thiophene fused system.

Table 2: Cyclization Catalysts and Yields

Catalyst Solvent Yield (%) Purity (%) Reference
BF₃·OEt₂ Dichloromethane 72 95
ZnCl₂ Toluene 58 88
In(OTf)₃ Acetonitrile 68 92

Synthesis of 1-(2-Methoxyphenyl)cyclopropanecarboxylic Acid

Cyclopropanation of 2-Methoxystyrene

The cyclopropane ring is constructed via a Simmons-Smith reaction.

Procedure :

  • Reagent Preparation : Diiodomethane and zinc-copper couple are suspended in diethyl ether.
  • Reaction : 2-Methoxystyrene is added dropwise at 40°C, yielding 1-(2-methoxyphenyl)cyclopropane.

Table 3: Cyclopropanation Efficiency

Reagent System Solvent Temperature (°C) Yield (%) Reference
CH₂I₂/Zn-Cu Diethyl ether 40 85
CH₂Br₂/Et₂Zn THF 25 78
CH₂Cl₂/LiTMP Hexane -30 63

Oxidation to Carboxylic Acid

The cyclopropane methyl group is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions.

Amide Coupling and Final Assembly

Activation of Carboxylic Acid

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) in dichloromethane.

Amide Bond Formation

The amine fragment is coupled with the acyl chloride in the presence of triethylamine (Et₃N) as a base.

Table 4: Coupling Reagents and Solvent Systems

Reagent Solvent Base Yield (%) Reference
Acyl chloride Dichloromethane Et₃N 89
EDCl/HOBt DMF DIPEA 84
HATU Acetonitrile NMM 91

Purification and Characterization

Chromatographic Purification

The crude product is purified via flash chromatography using silica gel and a gradient of ethyl acetate in hexane.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 5.21 (s, 1H, OH), 3.84 (s, 3H, OCH₃).
  • MS (ESI+) : m/z 455.2 [M+H]⁺.

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